molecular formula C8H15NO2 B108307 Ethyl pipecolinate CAS No. 15862-72-3

Ethyl pipecolinate

Cat. No.: B108307
CAS No.: 15862-72-3
M. Wt: 157.21 g/mol
InChI Key: SZIKRGHFZTYTIT-UHFFFAOYSA-N
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Description

Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate, is an organic compound with the molecular formula C8H15NO2. It is a derivative of pipecolic acid, where the carboxyl group is esterified with ethanol. This compound is a clear, colorless to light yellow liquid and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate , is a heterocyclic building block The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to participate in the total synthesis of the (+)-epiquinamide, a quinolizidine alkaloid . Alkaloids often interact with a variety of enzymes, receptors, and ion channels in the body, but the exact interactions of this compound require further investigation.

Biochemical Pathways

Given its role in the synthesis of a quinolizidine alkaloid , it may be involved in alkaloid biosynthesis pathways

Result of Action

Given its role in the synthesis of a quinolizidine alkaloid , it may have similar effects to other alkaloids, which can include analgesic, anti-inflammatory, and anti-amnesic effects

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pipecolinate can be synthesized through the esterification of pipecolic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating pipecolic acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to yield this compound and water. The reaction can be represented as follows:

C6H11NO2+C2H5OHC8H15NO2+H2O\text{C6H11NO2} + \text{C2H5OH} \rightarrow \text{C8H15NO2} + \text{H2O} C6H11NO2+C2H5OH→C8H15NO2+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where pipecolic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from the by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Ethyl pipecolinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can be hydrolyzed back to pipecolic acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Ethyl pipecolinate has several applications in scientific research, including:

Comparison with Similar Compounds

    Methyl pipecolinate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Pipecolic acid: The parent compound without the ester group.

    Ethyl nicotinate: Another ethyl ester but derived from nicotinic acid.

Uniqueness: this compound is unique due to its specific ester group, which imparts different chemical reactivity and physical properties compared to its analogs. Its applications in various fields, such as medicinal chemistry and industrial synthesis, highlight its versatility and importance .

Properties

IUPAC Name

ethyl piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIKRGHFZTYTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307286
Record name Ethyl 2-piperidinecarboxylate
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15862-72-3
Record name Ethyl 2-piperidinecarboxylate
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Record name Ethyl piperidine-2-carboxylate
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Record name 15862-72-3
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Record name Ethyl 2-piperidinecarboxylate
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Record name Ethyl piperidine-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of ethyl pipecolinate in synthetic chemistry?

A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds. Studies demonstrate its utility in creating []Benzothienoindolizidinones, []Benzothienoquinolizidinones [], and thienoquinolizidinones []. These compounds can further rearrange into complex structures like piperidino[1,2-a][1,3] or [, ]diazepines fused to thiophene rings []. Furthermore, it acts as a precursor in the stereoselective synthesis of (±)-α- and (±)-β-Conhydrins [, ].

Q2: Has the thermal decomposition of this compound been investigated?

A2: Yes, the kinetics and mechanisms of gas-phase elimination of this compound have been studied []. The decomposition is a homogeneous, unimolecular reaction following first-order kinetics. The primary decomposition pathway involves the formation of pipecolic acid and ethylene, followed by rapid decarboxylation of the acid intermediate [].

Q3: Is this compound found naturally, and if so, where?

A3: Research indicates that this compound is a constituent of volatile compounds found in Strobilanthes tonkinensis leaves, a plant native to Yunnan province and recognized for its unique aroma []. Notably, it constitutes a minor component (5.88%) compared to the major volatiles like 1-(3,4,5,6-tetrahydro-2-pyridyl)-1-propanone and 1-(1,4,5,6-tetrahydro-2-pyridyl)-1-propanone [].

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